Methyl 2-(benzo[D]thiazol-2-YL)acetate
Overview
Description
Methyl 2-(benzo[D]thiazol-2-YL)acetate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzo[D]thiazol-2-YL)acetate typically involves the reaction of 2-aminobenzothiazole with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The general reaction scheme is as follows:
2-Aminobenzothiazole+Methyl chloroacetate→Methyl 2-(benzo[D]thiazol-2-YL)acetate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Methyl 2-(benzo[D]thiazol-2-YL)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(benzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzothiazolyl)acetic acid ethyl ester
- 2-(1,3-Benzothiazol-2-yl)acetic acid ethyl ester
- Ethyl 2-(benzo[D]thiazol-2-YL)acetate
Uniqueness
Methyl 2-(benzo[D]thiazol-2-YL)acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity compared to similar compounds. The presence of the methyl ester group can affect its solubility, stability, and interaction with biological targets .
Biological Activity
Methyl 2-(benzo[D]thiazol-2-YL)acetate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with methyl acetate. The process can be optimized through various synthetic pathways, such as:
- Knoevenagel condensation
- Biginelli reaction
- Microwave-assisted synthesis
These methods not only enhance yield but also improve the purity of the final product. The structural characterization is often performed using techniques like NMR spectroscopy and mass spectrometry.
Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies demonstrate its effectiveness against various cancer cell lines. For instance, a series of benzothiazole derivatives were evaluated for their anticancer activity using the MTT assay, revealing significant inhibitory effects on cell proliferation.
Compound | Cell Line | IC50 (nM) |
---|---|---|
7e | SKRB-3 | 1.2 |
7e | SW620 | 4.3 |
7e | A549 | 44 |
7e | HepG2 | 48 |
These results indicate that compounds related to this compound can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Acetylcholinesterase Inhibition
Another significant biological activity of this compound is its role as an acetylcholinesterase (AChE) inhibitor. This property is particularly relevant in the context of Alzheimer's disease, where AChE inhibitors are used to manage symptoms by increasing acetylcholine levels in the brain.
In one study, derivatives containing a benzo[d]thiazole moiety exhibited competitive inhibition of AChE with an IC50 value of approximately 64 µM. Molecular docking studies suggested that these compounds interact with the active site of AChE, providing insights into their mechanism of action .
Antimicrobial Activity
This compound also demonstrates antibacterial and antifungal properties. Research indicates that compounds derived from benzothiazole exhibit moderate to good activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
The minimum inhibitory concentration (MIC) values for these activities range significantly depending on the specific derivative and microbial target .
Case Studies
- Anticancer Efficacy : In a study focusing on HepG2 cells, treatment with this compound led to a concentration-dependent increase in apoptosis, highlighting its potential as an anticancer drug .
- Neuroprotective Effects : Compounds related to this structure have shown protective effects in neurotoxicity models, suggesting their utility in treating neurodegenerative diseases .
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)6-9-11-7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVHQHTHZJMPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326856 | |
Record name | Methyl (1,3-benzothiazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62886-13-9 | |
Record name | Methyl (1,3-benzothiazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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